![molecular formula C17H15N3O2 B2914194 (2E)-2-cyano-3-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide CAS No. 496021-30-8](/img/structure/B2914194.png)
(2E)-2-cyano-3-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide
Description
(2E)-2-cyano-3-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C17H15N3O2 and its molecular weight is 293.326. The purity is usually 95%.
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Biological Activity
(2E)-2-cyano-3-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is C15H15N3O. The compound features a cyano group, a methoxyphenyl moiety, and a pyridine ring, which are known to contribute to its biological activity.
Property | Value |
---|---|
Molecular Weight | 253.30 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Structure | Structure |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The process often includes the formation of the cyano group through nucleophilic substitution reactions.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the presence of the pyridine ring is associated with enhanced cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells.
Case Study : A study conducted by Kumar et al. demonstrated that derivatives of pyridine compounds significantly inhibited the proliferation of breast cancer cells (MCF-7) with IC50 values in the micromolar range .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Table 2: Antimicrobial Activity
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 12 | 64 µg/mL |
Candida albicans | 10 | 128 µg/mL |
Anti-inflammatory Activity
Inflammation-related diseases are a significant area of research for this compound. Studies have shown that it can inhibit pro-inflammatory cytokines and reduce inflammatory responses in animal models.
Case Study : Research published in the Journal of Medicinal Chemistry highlighted that similar compounds reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages, suggesting potential use in treating inflammatory conditions .
Properties
IUPAC Name |
(E)-2-cyano-3-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-12-4-3-5-16(19-12)20-17(21)14(11-18)10-13-6-8-15(22-2)9-7-13/h3-10H,1-2H3,(H,19,20,21)/b14-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJGAWAZIOELTB-GXDHUFHOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)OC)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)NC(=O)/C(=C/C2=CC=C(C=C2)OC)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301329945 | |
Record name | (E)-2-cyano-3-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301329945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49648005 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
496021-30-8 | |
Record name | (E)-2-cyano-3-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301329945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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